Benzamide, 5-acetamido-2-allyloxy-N-isobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-acetamido-2-allyloxy-N-isobutyl- is a complex organic compound with the molecular formula C16H22N2O3 It is characterized by a benzamide core structure with various functional groups attached, including acetamido, allyloxy, and isobutyl groups
Preparation Methods
The synthesis of Benzamide, 5-acetamido-2-allyloxy-N-isobutyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 5-amino-2-hydroxy benzoic acid to introduce the acetamido group, followed by etherification to attach the allyloxy group Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
Benzamide, 5-acetamido-2-allyloxy-N-isobutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of different ethers or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as potassium carbonate, and varying temperatures and pressures to control reaction rates and selectivity . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 5-acetamido-2-allyloxy-N-isobutyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N-isobutyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Benzamide, 5-acetamido-2-allyloxy-N-isobutyl- can be compared with other benzamide derivatives, such as:
5-acetamido-2-hydroxy benzoic acid: Similar in structure but lacks the allyloxy and isobutyl groups, which may affect its biological activity and chemical reactivity.
N-isobutyl-5-acetamido-2-hydroxybenzamide: Similar but without the allyloxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of Benzamide, 5-acetamido-2-allyloxy-N-isobutyl- lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .
Properties
CAS No. |
6382-50-9 |
---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
5-acetamido-N-(2-methylpropyl)-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-5-8-21-15-7-6-13(18-12(4)19)9-14(15)16(20)17-10-11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,17,20)(H,18,19) |
InChI Key |
GIPJXAPUPXGQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.